Aspergillide B

CAS No.:

Cat. No.: VC1953406

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22O4 |

|---|---|

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | (1S,5S,9E,11R,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one |

| Standard InChI | InChI=1S/C14H22O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6,10-13,15H,2-3,5,7-9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |

| Standard InChI Key | FDJDTDDUDZAAFP-NPZYAQMBSA-N |

| Isomeric SMILES | C[C@H]1CCC/C=C/[C@H]2CC[C@@H]([C@@H](O2)CC(=O)O1)O |

| Canonical SMILES | CC1CCCC=CC2CCC(C(O2)CC(=O)O1)O |

Introduction

Chemical Structure and Properties

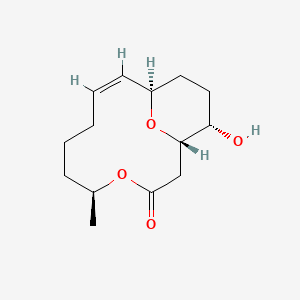

Aspergillide B is a 14-membered macrocyclic lactone with several stereogenic centers and a characteristic pyran ring incorporated into its structure. The structural features of aspergillide B include:

| Property | Value |

|---|---|

| Chemical Formula | C14H22O4 |

| Molecular Weight | 254.32 |

| CAS Registry Number | 1004769-34-9 |

| PubChem CID | 24766619 |

| ChemSpider ID | 27025974 |

| ChEMBL | CHEMBL2407404 |

| CHEBI | 65451 |

Table 1. Chemical identification data for aspergillide B

The SMILES notation for aspergillide B is CC1CCCC=CC2CCC(C(O2)CC(=O)O1)O, with the isomeric SMILES being C[C@H]1CCC/C=C/[C@H]2CCC@@HO . This structural representation highlights the compound's complex stereochemistry, which has been a significant challenge in its total synthesis.

Natural Source and Isolation

Aspergillide B was originally isolated from the marine fungus Aspergillus ostianus strain TUF 01F313 . Marine fungi have increasingly been recognized as prolific sources of structurally diverse and biologically active secondary metabolites. The aspergillides exemplify this trend, showcasing the rich chemical diversity found in marine microorganisms.

The isolation of aspergillide B along with aspergillides A and C provided an interesting case study in natural product stereochemistry. Initial structural assignments required revision after synthetic studies, highlighting the challenges in accurately determining the absolute and relative stereochemistry of complex natural products. The structures and absolute configurations of the aspergillides were ultimately determined through comprehensive analyses of nuclear magnetic resonance (NMR) spectra and application of the modified Mosher's method .

Biological Activity and Cytotoxicity

Aspergillide B has demonstrated significant cytotoxic properties against several cancer cell lines, though its potency differs from the other members of the aspergillide family. The biological activity profile of aspergillide B includes:

| Cancer Cell Line | Activity |

|---|---|

| L1210 (mouse lymphocytic leukemia) | LD50 = 71.0 μg/mL |

| HL-60 (human promyelocytic leukemia) | Cytotoxic |

| MDA-MB-231 (human breast carcinoma) | Cytotoxic |

| HT1080 (human fibrosarcoma) | Cytotoxic |

Table 2. Cytotoxicity profile of aspergillide B against various cancer cell lines

Interestingly, comparisons among the aspergillide family members reveal that aspergillide B exhibits lower cytotoxicity against the L1210 cell line (LD50 = 71.0 μg/mL) compared to aspergillides A and C (LD50 = 2.1 μg/mL and 2.0 μg/mL, respectively) . This difference in potency likely stems from the distinct stereochemical configurations of these compounds, particularly at the C-3 position and in the pyran ring fusion.

Beyond the natural products themselves, certain synthetic intermediates produced during aspergillide synthesis have shown promising biological activity. For instance, one intermediate from the synthetic sequence has demonstrated marked activity against the human leukemia cancer cell line HL-60, with an IC50 value comparable to that of the clinical drug fludarabine .

Chemical Synthesis Approaches

Early Synthetic Efforts

The first successful synthesis of aspergillide B was reported by Hande and Uenishi, which also led to a stereochemical revision of the natural product's structure . This synthesis featured a C-glycosylation reaction to construct the 2,6-trans-substituted pyran core that characterizes aspergillide B .

Following this initial work, numerous research groups developed alternative approaches. Liu and colleagues achieved a concise total synthesis of (+)-aspergillide B featuring "a highly effective four-step sequence without purification to produce a key intermediate and an advantageous E-selective Julia-Kocienski olefination on a highly elaborate substrate" .

Transition Metal-Catalyzed Approaches

Several innovative transition metal-catalyzed methods have been developed for the synthesis of aspergillide B. Trost and Bartlett reported a catalytic enantioselective formal total synthesis utilizing zinc-ProPhenol catalyzed asymmetric alkyne addition combined with ruthenium-catalyzed trans-hydrosilylation . This approach represented a significant advancement in efficiency, allowing:

-

Excellent yield and enantioselectivity using just a single equivalent of alkyne

-

Regioselective creation of vinyl silanes

-

Chemoselective differentiation of two double bonds in a subsequent hydrogenation step

-

Rapid construction of a late-stage synthetic intermediate in a highly efficient manner

The synthesis commenced with the preparation of a chiral alkyne, followed by alkynylation of fumaraldehyde dimethyl acetal using the (S,S)-ProPhenol ligand, which provided the product in 82% yield and 90% diastereomeric excess .

Sustainable Synthesis Approaches

A particularly noteworthy development in aspergillide B synthesis was reported in 2015, demonstrating the feasibility of constructing this biologically active natural product entirely from biomass-derived platform chemicals . This environmentally conscious approach utilized sustainable feedstocks such as ethanol, levulinic acid, and 5-hydroxymethylfurfural (HMF) as the carbon sources.

Key steps in this sustainable synthesis included:

-

Noyori's asymmetric transfer hydrogenation

-

Achmatowicz rearrangement coupled with a triple reduction sequence

-

Micellar Negishi coupling

This breakthrough demonstrated that complex natural products with valuable biological activities could be synthesized using renewable resources, addressing the growing concern of depleting fossil fuel reserves.

Additional Synthetic Strategies

Other noteworthy approaches to aspergillide B synthesis include:

-

Sridhar and Srihari's approach utilizing a highly diastereoselective Pd(0)-B(OPh)3 mediated syn-vic-diol formation from epoxy unsaturated ester for creating the C3-C4 centers

-

The Marco group's synthesis featuring olefin metatheses and asymmetric allylations as key steps

-

Shishido and colleagues' stereodivergent transannular oxa-Michael approach to access multiple aspergillides from common intermediates

Many of these synthetic routes share common challenges, particularly in the diastereoselective installation of the pyran ring system and the establishment of the correct stereochemistry at multiple centers.

Comparison with Other Aspergillides

Aspergillide B shares structural similarities with aspergillides A and C but differs in key stereochemical features:

| Feature | Aspergillide A | Aspergillide B | Aspergillide C |

|---|---|---|---|

| Pyran Ring Fusion | 1,3-cis-fused | 1,3-trans-fused | 1,3-trans-fused |

| Unsaturation in Pyran | No | No | Yes (at C-5/6) |

| LD50 against L1210 (μg/mL) | 2.1 | 71.0 | 2.0 |

Table 3. Structural and biological comparison of aspergillides A, B, and C

All three aspergillides share the 14-membered macrolactone core and a C-8/9 trans-alkene. Aspergillides A and B are C-3 epimers, while aspergillide C shares stereochemical features with aspergillide B but contains additional unsaturation in the pyran ring at the C-5/6 position .

The stereochemical differences between these compounds significantly impact their biological activities, with aspergillides A and C demonstrating substantially higher cytotoxicity against the L1210 cell line compared to aspergillide B.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume